3'-Butyl 5'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
3’-Butyl 5’-(2-methoxyethyl) 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Butyl 5’-(2-methoxyethyl) 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves multiple steps, including the formation of the indole and pyran rings, followed by their spiro connection. The process typically starts with the preparation of the indole derivative through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst .
The pyran ring is then formed through a cyclization reaction, often using a suitable dihydropyran precursor. The final step involves the spiro connection of the indole and pyran rings, which can be achieved through a variety of methods, including nucleophilic substitution or cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and efficient scaling up of the process .
Chemical Reactions Analysis
Types of Reactions
3’-Butyl 5’-(2-methoxyethyl) 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3’-Butyl 5’-(2-methoxyethyl) 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate exerts its effects depends on its interaction with molecular targets. The indole and pyran rings may allow the compound to bind to specific receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired effect .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-carboxaldehyde and indole-3-acetic acid share the indole ring structure.
Spiro Compounds: Spirooxindoles and spirocyclic lactams are examples of compounds with a spiro connection.
Uniqueness
The uniqueness of 3’-Butyl 5’-(2-methoxyethyl) 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its combination of the indole and pyran rings, along with the specific substituents. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H25BrN2O7 |
---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
3-O'-butyl 5-O'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C22H25BrN2O7/c1-4-5-8-30-20(27)17-18(24)32-12(2)16(19(26)31-10-9-29-3)22(17)14-11-13(23)6-7-15(14)25-21(22)28/h6-7,11H,4-5,8-10,24H2,1-3H3,(H,25,28) |
InChI Key |
ZOROAHKWATWFBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(OC(=C(C12C3=C(C=CC(=C3)Br)NC2=O)C(=O)OCCOC)C)N |
Origin of Product |
United States |
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